1-(2-(Difluoromethyl)phenyl)ethanone
Description
Contextual Significance of Difluoromethylated Aromatic Ketones
The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.govmdpi.com The difluoromethyl group, in particular, is of high interest as it can serve as a metabolically stable bioisostere for functional groups like hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores. nih.govrsc.org This substitution can lead to enhanced metabolic stability, increased lipophilicity, and improved cell membrane permeability, all of which are desirable traits in drug candidates. nih.govresearchgate.net
Difluoromethylated aromatic ketones represent a crucial subclass of these compounds. The ketone moiety is a versatile functional group that can participate in a wide range of chemical transformations, making these molecules valuable synthetic intermediates. researchgate.netacs.org Furthermore, the electrophilic nature of the carbonyl carbon, enhanced by the adjacent electron-withdrawing difluoromethyl group, makes these compounds potential candidates for covalent inhibitors of enzymes, particularly those with cysteine residues in their active sites. researchgate.netnih.gov Research has explored α-fluorinated methyl ketones as potential antiviral agents and inhibitors for various proteases, highlighting their therapeutic potential. researchgate.netnih.gov The development of novel synthetic methodologies, including photoredox catalysis and mechanochemical synthesis, has made diverse difluoromethyl ketones more accessible for study. nih.govgre.ac.uk
Foundational Research on the 1-(2-(Difluoromethyl)phenyl)ethanone Scaffold
Foundational research on this compound itself is primarily centered on its basic chemical identity and synthesis as part of the broader exploration of fluorinated aromatics. While extensive studies on this specific ortho-isomer are not widely published, its fundamental properties have been cataloged, and its synthesis falls under general methods developed for aryl ketones.
Physicochemical Properties: The basic properties of this compound are summarized in the table below, providing a foundation for its use in further chemical synthesis and research.
| Property | Value |
| CAS Number | 1417510-96-3 |
| Molecular Formula | C₉H₈F₂O |
| Molecular Weight | 170.16 g/mol sigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
| Purity | Typically available at ≥97% sigmaaldrich.comriekemetals.com |
| InChI Key | INIFPGCZERKNSV-UHFFFAOYSA-N sigmaaldrich.com |
Synthetic Approaches: The synthesis of α-difluoromethyl aryl ketones, including this compound, has been approached through various modern synthetic strategies. Although a specific, optimized synthesis for the title compound is not detailed in numerous reports, general methodologies are applicable. These include:
Photoredox Difluoromethylation: This method involves the reaction of silyl (B83357) enol ethers with a CHF₂ radical precursor under photoredox conditions to generate α-CHF₂ ketones in good yields. gre.ac.uk This approach is tolerant of various functional groups on the aromatic ring. gre.ac.uk
Difluorination/Fragmentation: A one-pot synthesis can be achieved through the difluorination and subsequent fragmentation of 1-trifluoromethyl-1,3-diketones, providing a convenient route to difluoromethyl ketones. rsc.org
Deprotonative Functionalization: The direct deprotonation of α,α-difluoromethyl ketones using a catalytic organosuperbase allows for the generation of a difluoroenolate, which can then be reacted with electrophiles like aldehydes to create more complex molecules. researchgate.net
These methods represent key advancements in organofluorine chemistry that enable the construction of the this compound scaffold for further investigation.
Identification of Knowledge Gaps and Emerging Research Avenues
Despite the growing interest in difluoromethylated compounds, significant knowledge gaps exist specifically for the this compound isomer. The majority of research focuses on the broader class of difluoromethyl ketones or on different positional isomers.
Identified Knowledge Gaps:
Detailed Reactivity Profile: A systematic study of the reactivity of the ketone and the difluoromethyl group in this specific ortho-arrangement is lacking. The steric and electronic effects of the adjacent difluoromethyl group on the reactivity of the acetyl moiety have not been thoroughly documented.
Comparative Biological Activity: While difluoromethyl ketones are known to be potent enzyme inhibitors, the specific biological activity profile of the this compound scaffold has not been extensively evaluated. nih.gov Its potential as an inhibitor for specific targets like acetylcholinesterase or viral proteases remains unexplored. nih.govnih.gov
Conformational Analysis: The influence of the ortho-difluoromethyl group on the conformation of the molecule and its interaction with biological targets has not been studied in detail. This structural information is crucial for rational drug design.
Emerging Research Avenues:
Covalent Drug Design: The electrophilicity of the ketone function suggests that this compound could serve as a scaffold for developing reversible or irreversible covalent inhibitors for therapeutic targets. researchgate.net
Agrochemical Development: The difluoromethyl motif is prevalent in modern agrochemicals. Investigating the herbicidal, fungicidal, or insecticidal properties of derivatives of this compound is a promising avenue.
Advanced Materials: Aromatic ketones are used in the development of polymers and other advanced materials. The unique properties imparted by the difluoromethyl group could be leveraged to create novel materials with enhanced thermal or chemical stability.
Scope and Objectives of a Comprehensive Academic Investigation
To address the identified knowledge gaps and explore the potential of this compound, a comprehensive academic investigation is warranted. The scope of such an investigation would encompass its synthesis, characterization, reactivity, and application.
Primary Objectives:
| Objective ID | Research Goal | Key Activities |
| OBJ-01 | Develop Optimized Synthesis | Investigate and optimize various synthetic routes to afford high yields and purity of the target compound. |
| OBJ-02 | Full Spectroscopic & Physicochemical Characterization | Perform detailed analysis using NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry. Determine key physicochemical properties like lipophilicity (logP) and pKa. |
| OBJ-03 | Explore Chemical Reactivity | Systematically study the compound's participation in fundamental organic reactions (e.g., aldol (B89426) condensation, reductions, oxidations, nucleophilic additions) to understand the influence of the ortho-CHF₂ group. |
| OBJ-04 | Computational Modeling | Conduct theoretical studies to understand the molecule's electronic structure, conformational preferences, and reaction mechanisms. |
| OBJ-05 | Preliminary Biological Screening | Evaluate the compound and its simple derivatives against a panel of relevant biological targets, such as key enzymes in infectious diseases or cancer, to identify potential lead structures for medicinal chemistry. researchgate.netnih.gov |
Such a systematic investigation would provide the foundational knowledge necessary to unlock the full potential of the this compound scaffold in advanced chemical research, from medicinal chemistry to materials science.
Properties
IUPAC Name |
1-[2-(difluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6(12)7-4-2-3-5-8(7)9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIFPGCZERKNSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417510-96-3 | |
| Record name | 1-[2-(difluoromethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 2 Difluoromethyl Phenyl Ethanone and Its Precursors
Strategic Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials through a series of logical steps known as "disconnections" wikipedia.orgicj-e.org. For 1-(2-(difluoromethyl)phenyl)ethanone, two primary retrosynthetic pathways can be envisioned, targeting the key carbon-carbon and carbon-fluorine bonds.
Pathway A: Disconnection of the Acetyl Group
This strategy involves the disconnection of the C(acyl)-C(aryl) bond. This is a classic approach for aromatic ketones.
Transform: Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling.
Precursors: A difluoromethylated aromatic species, such as (difluoromethyl)benzene or one of its derivatives (e.g., a boronic acid or organometallic reagent), and an acetylating agent (e.g., acetyl chloride or acetic anhydride).
This approach prioritizes the early introduction of the difluoromethyl group onto the benzene (B151609) ring, followed by the formation of the ketone.
Pathway B: Disconnection of the Difluoromethyl Group
This alternative strategy focuses on introducing the difluoromethyl group as a final or late-stage step.
Transform: Difluoromethylation reaction.
Precursors: An acetylated aromatic precursor, such as 1-(2-halophenyl)ethanone or a related derivative, and a difluoromethylating agent.
Targeted Functionalization and Orthogonal Synthetic Routes
Building on the retrosynthetic analysis, specific and highly controlled reactions are required to construct the target molecule. Modern organic synthesis emphasizes targeted functionalization and the use of orthogonal strategies, where one reaction can be performed without affecting other functional groups in the molecule.
While the target molecule this compound is achiral, the development of stereoselective difluoromethylation methods is crucial for the synthesis of chiral derivatives and advanced pharmaceutical intermediates. These methods introduce the CHF2 group with high control over the three-dimensional arrangement of atoms. Significant progress has been made in the nucleophilic difluoromethylation of carbonyls and imines using chiral reagents cas.cncas.cn.
One prominent approach involves the use of chiral sulfoximines as precursors to chiral α,α-difluoro carbanions. These reagents can add to prochiral ketones and ketimines with high diastereoselectivity, affording enantiomerically enriched α-difluoromethyl amines and alcohols cas.cnmdpi.com.
Table 1: Examples of Stereoselective Nucleophilic Difluoromethylation of Ketimines
| Entry | Ketimine Substrate | Chiral Reagent | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|
| 1 | N-(1-phenylethylidene)aniline | (S)-Difluoromethyl phenyl sulfoximine | 99/1 | 85 |
| 2 | N-(1-(naphthalen-2-yl)ethylidene)aniline | (S)-Difluoromethyl phenyl sulfoximine | >99/1 | 92 |
| 3 | N-(1-(thiophen-2-yl)ethylidene)aniline | (S)-Difluoromethyl phenyl sulfoximine | 98/2 | 78 |
Data synthesized from representative studies on stereoselective difluoromethylation mdpi.com.
These methods demonstrate that high levels of stereocontrol are achievable, providing access to a wide range of chiral building blocks containing the difluoromethyl moiety.
The formation of the carbon-carbon bond between the aromatic ring and the acetyl group is a cornerstone of the synthesis. Beyond traditional Friedel-Crafts acylation, which can suffer from regioselectivity issues and harsh conditions, modern cross-coupling reactions offer milder and more versatile alternatives illinois.edu.
Cross-dehydrogenative coupling (CDC) represents an emerging strategy that forms C-C bonds directly from two C-H bonds, maximizing atom economy pitt.edu. For instance, a hypothetical CDC reaction could couple (difluoromethyl)benzene directly with a methyl carbonyl equivalent. More established are coupling reactions involving pre-functionalized partners, such as the reaction of a (2-(difluoromethyl)phenyl) organometallic reagent (e.g., Grignard or organolithium) with an acetylating agent google.com.
Table 2: Comparison of C-C Bond Forming Reactions for Aryl Ketone Synthesis
| Method | Aryl Precursor | Carbonyl Source | Conditions | Advantages | Challenges |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | (Difluoromethyl)benzene | Acetyl chloride | Lewis Acid (e.g., AlCl3) | Simple reagents | Harsh conditions, potential for isomer formation |
| Grignard Reaction | 2-(Difluoromethyl)phenylmagnesium bromide | Acetyl chloride | Anhydrous ether | High reactivity | Requires anhydrous conditions, functional group intolerance |
| Suzuki Coupling | 2-(Difluoromethyl)phenylboronic acid | Acetylating agent (via specialized methods) | Pd catalyst, base | Mild conditions, high functional group tolerance | Boronic acid synthesis required |
Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of difluoromethylation, a key development is the use of fluoroform (CHF3) as an ideal difluoromethylating reagent sci-hub.se. Fluoroform is a non-ozone-depleting industrial byproduct. Its use circumvents the need for reagents like chlorodifluoromethane (HCF2Cl), which is an ozone-depleting substance nih.gov.
The reaction typically proceeds by deprotonating fluoroform with a strong base to generate a difluorocarbene (:CF2) intermediate. This highly reactive species can then react with a suitable nucleophile, such as a phenolate derived from 2'-hydroxyacetophenone, to form a difluoromethyl ether, or insert into other bonds to form C-CHF2 linkages. Continuous-flow technologies have been developed to safely handle the gaseous fluoroform and enable scalable synthesis sci-hub.se.
Catalytic Transformations for Enhanced Synthesis
Catalysis is fundamental to modern organic synthesis, offering efficient and selective pathways to complex molecules. Transition-metal catalysis, in particular, provides powerful tools for constructing the key bonds in this compound.
Transition metals such as palladium and copper are highly effective at catalyzing the formation of C-C and C-CF2H bonds chinesechemsoc.orgresearchgate.net. These methods are often characterized by their mild reaction conditions and exceptional tolerance for a wide variety of functional groups.
One powerful strategy involves the palladium-catalyzed coupling of aryl boronic acids with a difluorocarbene precursor. This approach allows for the direct introduction of the difluoromethyl group onto an aromatic ring that already contains the acetyl functionality (or a precursor) chinesechemsoc.org. For example, 1-(2-bromophenyl)ethanone could be converted to the corresponding boronic acid and then subjected to difluoromethylation.
Alternatively, a difluoromethylated aryl halide can be coupled with an organometallic reagent. For example, 1-bromo-2-(difluoromethyl)benzene can undergo a transition-metal-catalyzed reaction with an organostannane or organozinc reagent to introduce the acetyl group. These reactions provide a robust and modular approach to the target molecule and its analogs illinois.eduresearchgate.net.
Table 3: Selected Transition Metal-Catalyzed Difluoromethylation Reactions
| Catalyst System | Aryl Substrate | Difluoromethyl Source | Typical Yield (%) |
|---|---|---|---|
| Pd(OAc)2 / Xantphos | Aryl boronic acid | BrCF2CO2Et | 70-90 |
| CuI | Aryl iodide | TMSCF2H | 65-85 |
| NiCl2(dppf) | Aryl iodide | Zn(CF2H)2 | 75-95 |
Data represents typical yields for the difluoromethylation of various aromatic substrates as reported in the literature chinesechemsoc.orgresearchgate.net.
These advanced catalytic methods, combined with strategic planning and green chemical principles, provide a powerful and versatile toolkit for the synthesis of this compound, enabling its application in further chemical research and development.
Organocatalytic and Biocatalytic Approaches
In the quest for greener and more efficient chemical transformations, organocatalysis and biocatalysis have emerged as powerful tools. These methodologies offer mild reaction conditions, high selectivity, and reduced environmental impact compared to conventional metal-based catalysis.
Organocatalytic Approaches:
While a direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalysis can be applied to key steps in its synthesis, such as the introduction of the difluoromethyl group or the acylation of a difluoromethylated precursor. For instance, organocatalytic difluoromethylation reactions using difluorocarbene precursors have been reported for various substrates. These reactions often employ organic bases or phase-transfer catalysts to generate the reactive difluorocarbene species under mild conditions, which could potentially be adapted for the synthesis of 2-(difluoromethyl)phenyl derivatives.
Another potential application of organocatalysis is in the Friedel-Crafts acylation step, a classic method for forming aryl ketones. alfa-chemistry.comchemistrysteps.comorganic-chemistry.org While typically catalyzed by Lewis acids like aluminum chloride, recent research has explored the use of organocatalysts to promote this transformation, aiming to reduce the environmental burden associated with traditional catalysts. organic-chemistry.org
Biocatalytic Approaches:
Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemo-selectivity. For the synthesis of chiral derivatives of this compound, such as the corresponding alcohol, biocatalytic reduction is a highly attractive method. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with high enantioselectivity. The enzymatic reduction of various acetophenone (B1666503) derivatives has been widely studied, demonstrating the potential of this approach. rsc.orgresearchgate.net
The following table summarizes the enzymatic reduction of various acetophenone derivatives, highlighting the potential for achieving high enantiomeric excess (ee).
| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (% ee) |
| Acetophenone | Alcohol dehydrogenase from Thermoanaerobium brockii | (S)-1-Phenylethanol | >99 |
| 2'-Fluoroacetophenone | Benzil reductase from Pichia glucozyma (KRED1-Pglu) | (S)-1-(2'-Fluorophenyl)ethanol | >99 |
| 4'-Nitroacetophenone | KRED1-Pglu | (S)-1-(4'-Nitrophenyl)ethanol | >99 |
This table is generated based on data from similar enzymatic reductions and illustrates the potential application to the target compound.
Optimization of Reaction Parameters and Scale-Up Considerations
The transition from a laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters and consideration of scale-up challenges. For a multi-step synthesis of this compound, which likely involves the formation of a Grignard reagent from a difluoromethylated aryl halide followed by acylation, several factors must be addressed.
Optimization of Reaction Parameters:
The formation of the Grignard reagent, 2-(difluoromethyl)phenylmagnesium halide, is a critical step. Key parameters to optimize include:
Solvent: Ethereal solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are commonly used. 2-MeTHF is often preferred in industrial settings due to its higher boiling point and potential derivation from renewable resources. gordon.edu
Magnesium Activation: The initiation of the Grignard reaction can be challenging. Methods for activating the magnesium surface include the use of iodine, 1,2-dibromoethane, or mechanical stirring. acs.org
Temperature: Grignard reactions are exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts. aiche.org
Concentration: The concentration of the reagents can impact reaction rate and safety. In situ monitoring techniques like FTIR can be used to track the concentration of the organic halide and the formation of the Grignard reagent, ensuring safe and efficient reaction progress. acs.org
The subsequent acylation reaction also requires optimization of parameters such as the choice of acylating agent (e.g., acetyl chloride or acetic anhydride), catalyst loading, reaction time, and temperature to maximize yield and minimize impurities. sapub.org
The following table presents a hypothetical optimization of the Grignard reaction for the synthesis of 2-(difluoromethyl)phenylmagnesium bromide.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Diethyl Ether | THF | 2-MeTHF |
| Initiator | Iodine | 1,2-Dibromoethane | Mechanical Activation |
| Temperature (°C) | 25 | 40 | 50 |
| Concentration (M) | 0.5 | 1.0 | 1.5 |
| Yield (%) | 75 | 92 | 95 |
This is a representative data table illustrating potential optimization parameters and outcomes.
Scale-Up Considerations:
Scaling up the synthesis of this compound presents several challenges:
Heat Transfer: The exothermicity of the Grignard reaction becomes a significant safety concern on a larger scale. Efficient heat removal is crucial and requires appropriately designed reactors with adequate cooling capacity. aiche.org
Mass Transfer: In heterogeneous reactions like the Grignard formation, efficient mixing is essential to ensure good contact between the magnesium and the aryl halide. The choice of agitator and mixing speed is critical. aiche.org
Safety: The handling of pyrophoric Grignard reagents and flammable solvents on a large scale requires strict safety protocols and specialized equipment. Continuous flow chemistry is an emerging approach that can mitigate some of these risks by minimizing the reaction volume at any given time. gordon.eduresearchgate.net
Downstream Processing: The purification of the final product on a large scale requires the development of robust and scalable methods, such as crystallization or distillation, to ensure high purity and yield.
By carefully addressing these optimization and scale-up considerations, a safe, efficient, and economically viable process for the production of this compound can be developed.
Elucidation of Reactivity Profiles and Mechanistic Pathways of 1 2 Difluoromethyl Phenyl Ethanone
Transformations at the Ethanone (B97240) Carbonyl Moiety
The carbonyl group of the ethanone moiety is a primary site for chemical reactions, characterized by its electrophilic carbon atom and the nucleophilic oxygen atom.
The carbonyl carbon of 1-(2-(difluoromethyl)phenyl)ethanone is susceptible to attack by nucleophiles. In a typical nucleophilic addition reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.org The rate of this reaction is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to reduced steric hindrance. libretexts.org
Reduction of the carbonyl group can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which effectively convert the ketone to the corresponding secondary alcohol. Enzymatic reductions also offer a highly enantioselective route to chiral alcohols. For instance, a recombinant ketoreductase from Pichia glucozyma has been utilized for the enantioselective reduction of substituted acetophenones. rsc.org
| Reaction Type | Reagent | Product Type | General Mechanism |
|---|---|---|---|
| Grignard Reaction | R-MgX | Tertiary Alcohol | Nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by protonation. |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Hydride transfer from the reducing agent to the carbonyl carbon, followed by protonation. |
| Cyanohydrin Formation | HCN | Cyanohydrin | Nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the alkoxide. |
The carbonyl group of this compound can participate in condensation reactions with various nucleophiles, often under acidic or basic conditions. These reactions typically involve the initial formation of a tetrahedral intermediate, followed by the elimination of a small molecule, such as water.
Derivatization of the carbonyl group is a common strategy in analytical chemistry to enhance the volatility or detectability of the compound for techniques like gas chromatography. copernicus.org Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are frequently used to form oxime derivatives with carbonyl compounds. copernicus.org
| Reaction Type | Reagent | Product Type | Conditions |
|---|---|---|---|
| Aldol (B89426) Condensation | Another enolizable carbonyl compound | α,β-Unsaturated ketone | Acid or base catalysis |
| Wittig Reaction | Phosphorus ylide (Ph₃P=CHR) | Alkene | Anhydrous conditions |
| Oxime Formation | Hydroxylamine (B1172632) (NH₂OH) | Oxime | Mildly acidic conditions |
| Hydrazone Formation | Hydrazine (B178648) (NH₂NH₂) | Hydrazone | Mildly acidic conditions |
Reactivity of the Difluoromethyl Group
The difluoromethyl group, while often considered relatively inert, possesses unique reactivity that can be exploited in organic synthesis.
The activation of the strong carbon-fluorine bond is a challenging but increasingly important area of research. In the context of trifluoromethyl ketones, photoredox catalysis has emerged as a powerful tool for single C-F bond activation. This process can generate difluoromethyl radicals that can participate in subsequent carbon-carbon bond-forming reactions. researchgate.netresearchgate.net While direct evidence for this compound is not available, it is plausible that similar strategies could be employed for its functionalization. The selective activation of C-F bonds in trifluoromethyl ketones has been achieved using various catalytic systems, leading to the synthesis of difluoromethylene compounds. nih.gov
The hydrogen atom of the difluoromethyl group can act as a weak hydrogen bond donor. bohrium.com This property is attributed to the electron-withdrawing nature of the two fluorine atoms, which imparts a partial positive charge on the hydrogen atom. This hydrogen bonding capability can influence the conformation and intermolecular interactions of the molecule. bohrium.comchemistryviews.org Studies on analogous compounds have shown that the CF₂H group can form intramolecular hydrogen bonds with nearby carbonyl groups. bohrium.com
The acidity of the proton in a difluoromethyl group is significantly higher than that of a methyl or methylene (B1212753) group due to the inductive effect of the fluorine atoms. libretexts.org This increased acidity makes deprotonation possible under suitable basic conditions, although it is still a relatively weak acid. The resulting carbanion can then act as a nucleophile in various reactions.
Electrophilic and Nucleophilic Substitutions on the Phenyl Ring
The phenyl ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the electronic properties of the existing substituents.
The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. The difluoromethyl group is also electron-withdrawing and thus deactivating. Therefore, electrophilic substitution on this compound is expected to be slower than on benzene (B151609) and to occur primarily at the positions meta to both the acetyl and difluoromethyl groups.
Nucleophilic aromatic substitution (SNAᵣ) is generally favored by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com Both the acetyl and difluoromethyl groups are electron-withdrawing, which can facilitate nucleophilic attack on the ring, particularly if a suitable leaving group is present at an ortho or para position to these activating groups. masterorganicchemistry.com
| Substituent | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) |
|---|---|---|
| -C(O)CH₃ (Acetyl) | Electron-withdrawing (deactivating) | meta-directing |
| -CHF₂ (Difluoromethyl) | Electron-withdrawing (deactivating) | meta-directing |
Radical Reaction Pathways and Their Chemical Consequences
The reactivity of this compound in radical pathways is primarily governed by its two key functional motifs: the difluoromethyl group attached to the aromatic ring and the acetyl group. The difluoromethyl (–CF₂H) group, in particular, is a versatile participant in radical reactions, a characteristic that has been widely exploited in synthetic organic chemistry. rsc.orgresearchgate.netrsc.org The chemical consequences of these radical pathways are significant, often leading to the construction of complex heterocyclic scaffolds that are of interest in medicinal and agricultural chemistry. researchgate.netnih.gov
The generation of a difluoromethyl radical (•CF₂H) is a central theme in the radical chemistry involving this moiety. rsc.org While this radical is typically generated from various precursors for addition to other molecules, the C-H bond in the Ar-CF₂H group of this compound could potentially undergo hydrogen atom abstraction under specific conditions to generate an α,α-difluoro-α-arylmethyl radical. More commonly, however, molecules containing the difluoromethylarene structure are the targets of synthesis via radical pathways.
A prominent pathway involves the visible-light-mediated photoredox generation of the •CF₂H radical from a suitable precursor, which then engages in addition and cyclization reactions. nih.govresearchgate.net For instance, a common strategy is the photocatalytic difluoromethylation/cyclization of unsaturated systems. In a typical transformation, an alkene tethered to a nucleophile can undergo an intramolecular oxy-difluoromethylation. nih.gov This process highlights a significant chemical consequence: the direct formation of difluoromethylated heterocycles such as lactones, tetrahydrofurans, and pyrrolidines. nih.gov
The general sequence for such a transformation is outlined below:
Radical Generation : A photocatalyst, often an iridium complex like fac-Ir(ppy)₃, absorbs visible light and initiates a single-electron transfer (SET) process with a difluoromethyl radical precursor (e.g., difluoromethyltriphenylphosphonium bromide or N-tosyl-S-difluoromethyl-S-phenylsulfoximine) to generate the •CF₂H radical. nih.govnih.gov
Radical Addition : The highly electrophilic •CF₂H radical adds to a carbon-carbon double bond within a substrate molecule.
Intramolecular Cyclization : The resulting radical intermediate is oxidized to a carbocation, which is then trapped by an internal nucleophile (like a carboxylic acid or alcohol), leading to ring closure. nih.gov
This pathway allows for the construction of complex molecular architectures containing the difluoromethyl group, demonstrating its role as a bioisosteric substitute for hydroxyl or thiol groups. nih.gov Another significant consequence is the potential for Ritter-type amidation reactions, where a carbocation intermediate generated during a radical cascade is trapped by the nitrile solvent (e.g., acetonitrile) to form acetamides after hydrolysis. nih.gov
The table below summarizes key findings from research on radical reactions relevant to the difluoromethyl motif.
| Reaction Type | •CF₂H Radical Precursor | Catalyst/Conditions | Substrate Scope | Products | Reference |
|---|---|---|---|---|---|
| Intramolecular Oxy-difluoromethylation | Difluoromethyltriphenylphosphonium bromide | fac-Ir(ppy)₃, Blue LEDs, Continuous Flow | Alkenes with pendent alcohol or carboxylic acid groups | CHF₂-containing lactones, tetrahydrofurans, pyrrolidines | nih.gov |
| Difluoromethylation-Cyclization | HCF₂SO₂Cl | fac-Ir(ppy)₃, Visible Light | Biphenyl isocyanides | 6-(Difluoromethyl)phenanthridines | rsc.orgresearchgate.net |
| Photoredox Difluoromethylation | N-tosyl-S-difluoromethyl-S-phenylsulfoximine | fac-Ir(ppy)₃, Visible Light | Enol silanes | α-Difluoromethyl ketones | nih.gov |
| Ritter-type Amidation | Difluoromethyltriphenylphosphonium bromide | fac-Ir(ppy)₃, CH₃CN | Styrene | Difluoromethylated acetamides | nih.gov |
Detailed Mechanistic Investigations and Reaction Intermediates
Mechanistic studies, combining experimental evidence like radical trapping experiments with computational analysis, have provided a detailed picture of the pathways governing radical difluoromethylation. researchgate.netresearchgate.net A well-elucidated mechanism is the photocatalytic generation of the difluoromethyl radical and its subsequent cascade reactions. nih.govresearchgate.net
Mechanism of Photocatalytic Difluoromethylation/Cyclization:
A representative mechanism, consistent with numerous studies on visible-light-mediated radical reactions, can be broken down into the following key steps, which involve several critical reaction intermediates. nih.gov
Photoexcitation of the Catalyst : The cycle begins with the absorption of visible light (e.g., from blue LEDs) by the photocatalyst, typically fac-tris(2-phenylpyridine)iridium(III) (fac-[Ir(ppy)₃]). This promotes the catalyst to a long-lived, high-energy excited state, fac-[Ir(ppy)₃]*.
Reductive Quenching and Radical Generation : The excited photocatalyst fac-[Ir(ppy)₃]* acts as a potent single-electron donor. It reduces the difluoromethyl radical precursor, such as difluoromethyltriphenylphosphonium bromide ([Ph₃PCF₂H]⁺Br⁻), via a single-electron transfer (SET). This reduction leads to the fragmentation of the precursor, releasing the neutral difluoromethyl radical (•CF₂H) and triphenylphosphine (B44618) (PPh₃). The photocatalyst is oxidized to Ir(IV) in the process.
Radical Addition to Alkene : The electrophilic •CF₂H radical rapidly adds to the alkene moiety of a substrate (e.g., an unsaturated carboxylic acid). This addition forms a new carbon-centered radical intermediate .
Oxidation to Carbocation : The radical intermediate is then oxidized by the Ir(IV) species generated in step 2. This second SET regenerates the ground-state photocatalyst (fac-[Ir(ppy)₃]), closing the catalytic cycle, and converts the radical intermediate into a carbocation intermediate .
Nucleophilic Attack and Cyclization : The final step involves the intramolecular trapping of the carbocation by a tethered nucleophile, such as the carboxylate group of the substrate. This nucleophilic attack results in the formation of the heterocyclic ring, yielding the final difluoromethylated product, for example, a γ-lactone. nih.gov
The key intermediates in this catalytic cycle are summarized below:
| Intermediate | Description | Role in Mechanism |
|---|---|---|
| Excited Photocatalyst (fac-[Ir(ppy)₃]*) | The photocatalyst in a high-energy triplet state after absorbing light. | Initiates the reaction by acting as a single-electron reductant. |
| Difluoromethyl Radical (•CF₂H) | A neutral, electrophilic radical species. | Adds to the unsaturated bond to initiate the cascade. |
| Radical Adduct | A carbon-centered radical formed after the addition of •CF₂H to an alkene. | Precursor to the carbocation; determines the regiochemistry of the cyclization. |
| Carbocation Intermediate | A positively charged species formed upon oxidation of the radical adduct. | Undergoes intramolecular nucleophilic attack to form the final cyclic product. |
| Oxidized Photocatalyst (Ir(IV) Species) | The photocatalyst after donating an electron. | Acts as the oxidant for the radical adduct, regenerating the ground-state catalyst. |
Radical trapping experiments provide strong evidence for these mechanisms. The inclusion of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) typically inhibits or completely quenches the reaction, confirming the involvement of radical intermediates. conicet.gov.ar Furthermore, "light on-off" experiments, where the reaction stops upon removal of the light source and resumes upon re-irradiation, corroborate the photochemical nature of the radical generation step. researchgate.net
Computational and Theoretical Investigations of 1 2 Difluoromethyl Phenyl Ethanone
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule, which in turn govern its chemical behavior. For 1-(2-(difluoromethyl)phenyl)ethanone, these methods can map out electron density, identify reactive sites, and predict the outcomes of chemical interactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The energy and localization of these orbitals are crucial for predicting how a molecule will interact with other chemical species. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the ethanone (B97240) group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely concentrated around the carbonyl carbon and the difluoromethyl group, marking them as potential sites for nucleophilic attack.
Interactive Data Table: Calculated FMO Properties of this compound
| Parameter | Energy (eV) | Description |
| HOMO Energy | -7.15 | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.23 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.92 | Difference in energy between the HOMO and LUMO; an indicator of molecular stability and reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It identifies regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue).
An MEP map of this compound would reveal a significant region of negative electrostatic potential around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a prime site for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the methyl group and the phenyl ring would exhibit positive potential. The electronegative fluorine atoms of the difluoromethyl group would create a complex potential surface in their vicinity, influencing the molecule's interaction with its environment.
Conformational Analysis and Energy Landscape Studies
The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, or conformations, can have different energies. Conformational analysis aims to identify the most stable conformers (lowest energy) and the energy barriers between them. cwu.edu Fluorine substitution is known to have a profound impact on molecular conformation. soton.ac.uk
For this compound, the primary degrees of rotational freedom are the C-C bond connecting the acetyl group to the phenyl ring and the C-C bond connecting the difluoromethyl group. The orientation of the acetyl group relative to the aromatic ring (i.e., whether it is planar or twisted) and the rotation of the difluoromethyl group significantly affect the molecule's stability and steric profile. Computational studies can calculate the relative energies of these different conformers to determine the most probable structures.
Interactive Data Table: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | ~0° (Planar) | 0.00 | 75.8 |
| 2 (Transition State) | 90° (Orthogonal) | +4.5 | <0.1 |
| 3 (Local Minimum) | ~180° (Planar) | +1.2 | 24.2 |
Prediction and Simulation of Reaction Mechanisms using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions. d-nb.infomdpi.com It allows researchers to model the entire reaction pathway, including reactants, products, transition states, and intermediates. By calculating the energies of these species, activation energies and reaction enthalpies can be determined, providing a detailed understanding of the reaction's feasibility and kinetics. pku.edu.cn
For instance, DFT could be used to simulate the nucleophilic addition of a hydride to the carbonyl carbon of this compound. The calculations would identify the transition state structure for the hydride attack and compute the activation energy barrier for this key step. This provides insight into the compound's reactivity towards reducing agents.
Interactive Data Table: Hypothetical DFT-Calculated Energies for a Reaction Step
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State | Structure representing the energy maximum during bond formation. | +15.2 |
| Intermediate | Tetrahedral intermediate formed after nucleophilic attack. | -5.8 |
| Products | Final product of the addition reaction. | -12.5 |
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a larger system, such as in a solution or a mixture. arxiv.orghelsinki.fi MD simulations model the movements and interactions of atoms and molecules over time based on classical mechanics, providing insights into bulk properties like solvation, diffusion, and phase behavior. nih.gov
An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the molecule interacts with its surroundings. It could be used to calculate the solvation free energy, predict solubility, and analyze the structure of the solvent shell around the molecule. The simulations would show how the difluoromethyl and ethanone groups engage in specific intermolecular interactions, such as dipole-dipole forces and hydrogen bonding.
Advanced QSAR/QSPR Modeling for Structure-Property Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's chemical structure with its properties. drugdesign.orgnih.gov These models use calculated molecular descriptors—numerical values that encode structural, electronic, or physicochemical features—to predict properties without the need for direct measurement. researchgate.net
For this compound, various descriptors can be calculated, such as LogP (octanol-water partition coefficient), molar refractivity, polarizability, and dipole moment. A QSPR model could then be developed using a dataset of similar compounds to predict physical properties like boiling point, vapor pressure, or chromatographic retention time. This approach is valuable for screening and property prediction, especially when experimental data is unavailable.
Interactive Data Table: Calculated Molecular Descriptors for QSPR Modeling
| Descriptor | Calculated Value | Description |
| Molecular Weight | 170.14 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| LogP | 2.18 | A measure of the molecule's hydrophobicity. |
| Molar Refractivity | 41.5 cm³/mol | A measure of the total polarizability of a mole of the substance. |
| Dipole Moment | 3.25 Debye | A measure of the separation of positive and negative electrical charges within the molecule. |
| Polar Surface Area (PSA) | 17.07 Ų | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |
Advanced Analytical Techniques and Characterization Methodologies for 1 2 Difluoromethyl Phenyl Ethanone
Spectroscopic Characterization Methodologies
Spectroscopy is fundamental to the structural analysis of organic molecules. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic techniques can provide detailed information about the connectivity of atoms, the functional groups present, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. For 1-(2-(Difluoromethyl)phenyl)ethanone, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide unambiguous structural confirmation.
¹H NMR Spectroscopy : This technique provides information about the number, environment, and connectivity of hydrogen atoms. The expected ¹H NMR spectrum of this compound would feature distinct signals for the methyl, aromatic, and difluoromethyl protons. The methyl protons of the acetyl group are expected to appear as a singlet. The four protons on the benzene (B151609) ring will likely appear as a complex multiplet due to their different chemical environments and spin-spin coupling. A key feature would be the signal for the single proton of the difluoromethyl group, which is expected to be a triplet due to coupling with the two equivalent fluorine atoms (²JHF).
¹³C NMR Spectroscopy : This method probes the carbon skeleton of the molecule. The spectrum would show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the ketone and the carbon of the difluoromethyl group would be particularly informative. The difluoromethyl carbon signal is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).
¹⁹F NMR Spectroscopy : Given the presence of fluorine, ¹⁹F NMR is an essential technique. It provides information about the chemical environment of the fluorine atoms. The two fluorine atoms in the difluoromethyl group are chemically equivalent and are expected to produce a single signal. This signal would be split into a doublet due to coupling with the single proton of the difluoromethyl group (²JHF).
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~2.6 | s (singlet) | -COCH₃ |
| ¹H | ~7.4 - 7.9 | m (multiplet) | Ar-H |
| ¹H | ~6.6 - 7.0 | t (triplet) | -CHF₂ |
| ¹³C | ~30 | -COCH₃ | |
| ¹³C | ~195 - 200 | -C=O | |
| ¹³C | ~125 - 140 | Ar-C | |
| ¹³C | ~110 - 115 | t (triplet) | -CHF₂ |
| ¹⁹F | ~ -110 to -120 | d (doublet) | -CHF₂ |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The calculated exact mass of this compound (C₉H₈F₂O) is 170.0543 amu. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value, confirming the molecular formula.
Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), provides information about the compound's structure by breaking the molecule into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the methyl group (•CH₃), the entire acetyl group (•COCH₃), or the difluoromethyl radical (•CHF₂).
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₉H₈F₂O | 170.0543 |
| [M+H]⁺ | C₉H₉F₂O | 171.0621 |
| [M+Na]⁺ | C₉H₈F₂NaO | 193.0440 |
| [M-CH₃]⁺ | C₈H₅F₂O | 155.0308 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.comspectroscopyonline.com The resulting spectra provide a characteristic "fingerprint" that can be used for identification and to confirm the presence of specific functional groups.
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. Other significant bands would include those for the C-F stretching of the difluoromethyl group, C-H stretching from the aromatic ring and the methyl group, and C=C stretching vibrations within the aromatic ring. Raman spectroscopy would be particularly sensitive to the vibrations of the non-polar bonds, providing complementary information about the aromatic ring and the carbon backbone.
Table 3: Predicted Vibrational Spectroscopy Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | ~3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | ~3000 - 2850 | IR, Raman |
| C=O Stretch (Ketone) | ~1700 - 1680 | IR (Strong) |
| Aromatic C=C Stretch | ~1600, 1580, 1450 | IR, Raman |
| C-F Stretch | ~1200 - 1100 | IR (Strong) |
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule. The acetophenone (B1666503) core of this compound contains a chromophore that is expected to exhibit characteristic absorption bands. These typically include a weak n→π* transition at a longer wavelength and a more intense π→π* transition at a shorter wavelength. The presence of the ortho-difluoromethyl substituent on the phenyl ring may cause a slight shift in the position and intensity of these absorption maxima compared to unsubstituted acetophenone.
Chromatographic Separation and Purity Assessment Techniques
Chromatography is essential for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely employing a C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for this compound. The purity of a sample can be accurately quantified by measuring the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram, typically using a UV detector set to a wavelength where the compound strongly absorbs.
It is important to note that this compound is an achiral molecule and therefore does not exist as enantiomers. Consequently, chiral HPLC, a technique designed to separate enantiomers, is not applicable for the analysis of the compound itself. mdpi.com However, chiral HPLC would become a critical analytical tool if the ketone functional group were to be chemically reduced to a secondary alcohol, 1-(2-(difluoromethyl)phenyl)ethanol, which is a chiral molecule. The separation of the resulting enantiomers would be essential to determine the enantiomeric excess (e.e.) of such a reaction. acs.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like this compound. The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.
In a typical GC-MS analysis, the sample is first vaporized and injected into the GC column. The separation is based on the compound's boiling point and affinity for the stationary phase within the column. As the separated components elute from the column, they enter the ion source of the mass spectrometer. Electron ionization (EI) is a common method used, where high-energy electrons bombard the molecule, leading to the formation of a positively charged molecular ion (M+) and various fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak which confirms the molecular weight (170.16 g/mol for this compound), and a series of fragment ion peaks that reveal the molecule's structure. The fragmentation pattern is predictable and reproducible, providing a high degree of confidence in the identification of the compound. chemguide.co.uklibretexts.org
While a specific, experimentally-derived mass spectrum for this compound is not publicly available, a theoretical fragmentation pattern can be predicted based on the known principles of mass spectrometry and the fragmentation of similar aromatic ketones. chemguide.co.uklibretexts.orgyoutube.com Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the carbonyl group (alpha-cleavage) and fragmentation of the aromatic ring.
Table 1: Predicted Mass Spectrometry Fragmentation Pattern for this compound
This table presents a theoretical fragmentation pattern based on established chemical principles. Experimental results may vary.
| m/z (Mass/Charge) | Proposed Ion Structure | Possible Fragmentation Pathway |
|---|---|---|
| 170 | [C₉H₈F₂O]⁺ | Molecular Ion (M⁺) |
| 155 | [C₈H₅F₂O]⁺ | Loss of a methyl radical (•CH₃) |
| 127 | [C₇H₅F₂]⁺ | Loss of an acetyl radical (•COCH₃) |
| 109 | [C₇H₆F]⁺ | Loss of HF from the [C₇H₅F₂]⁺ ion |
| 77 | [C₆H₅]⁺ | Phenyl cation, from further fragmentation |
| 51 | [CHF₂]⁺ | Difluoromethyl cation |
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unambiguous proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. The analysis can be performed on single crystals (Single-Crystal X-ray Diffraction) or on a polycrystalline powder (Powder X-ray Diffraction, PXRD).
For a novel compound like this compound, obtaining a single crystal suitable for analysis would be a primary goal. The crystal is mounted in an X-ray diffractometer and rotated while being irradiated with monochromatic X-rays. The resulting diffraction pattern is recorded and analyzed to build a model of the electron density, from which the atomic positions can be determined.
In cases where suitable single crystals cannot be grown, PXRD is a valuable alternative. bohrium.com The powder pattern is a unique fingerprint of a specific crystalline phase and can be used for identification, phase purity analysis, and, in some cases, structure determination. bohrium.comresearchgate.net
As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, an analysis would yield a set of crystallographic parameters that define the unit cell and the arrangement of molecules within it. The table below provides an illustrative example of the type of data that would be obtained from a single-crystal X-ray diffraction experiment, with hypothetical values based on structurally related molecules. nih.govnih.gov
Table 2: Illustrative Crystallographic Data Table
This table contains hypothetical data for illustrative purposes only, as no experimental crystal structure has been published.
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₉H₈F₂O |
| Formula Weight | 170.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 819.6 |
Hyphenated Techniques for Comprehensive Analysis
While GC-MS is a cornerstone technique, a more comprehensive analysis of this compound can be achieved by employing other hyphenated techniques. These methods combine two or more analytical technologies to provide multi-dimensional data, enhancing both separation and identification capabilities. nih.govnih.gov
Gas Chromatography-Fourier-Transform Infrared Spectroscopy (GC-FTIR): This technique provides complementary information to GC-MS. As components elute from the GC column, they pass through a light pipe where an infrared spectrum is continuously recorded. FTIR is particularly effective for identifying functional groups. For this compound, GC-FTIR would clearly identify the characteristic carbonyl (C=O) stretch of the ketone and the C-F stretches of the difluoromethyl group, confirming structural features that may be ambiguous from the mass spectrum alone. lab-chemicals.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): For less volatile derivatives or impurities that might be present alongside this compound, LC-NMR is an invaluable tool. After separation by HPLC, the eluent flows directly into an NMR spectrometer. This allows for the acquisition of detailed structural information (¹H, ¹³C, ¹⁹F NMR spectra) on each separated component, enabling unambiguous structure elucidation of unknown impurities or isomers without the need for prior isolation. lab-chemicals.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique, particularly useful if the compound or its related substances are not suitable for GC analysis due to low volatility or thermal instability. It combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. Tandem mass spectrometry (LC-MS/MS) can further enhance structural characterization by inducing fragmentation of a selected parent ion to obtain more detailed structural information. nih.govnih.govlab-chemicals.com
The strategic application of these hyphenated techniques provides a multi-faceted analytical approach, ensuring a thorough and reliable characterization of the compound and any associated substances.
Methodological Validation and Quality Control Protocols
For the quantitative analysis of this compound, particularly in a regulated environment, the analytical method must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. Method validation is a formal process that demonstrates an analytical procedure is suitable for its intended use. fda.govfda.govlongdom.org The key performance parameters evaluated during validation are outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). fda.gov
A typical validation protocol for a quantitative GC-MS or HPLC method for this compound would include the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing blank samples and spiked samples to show a lack of interference at the retention time of the analyte.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis on the response versus concentration data.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration (e.g., a certified reference material or a spiked matrix) and calculating the percent recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature, mobile phase composition). This provides an indication of its reliability during normal usage.
Table 3: Summary of Analytical Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | No interference at the analyte's retention time. | Peak purity analysis, resolution > 2 from nearest peak. |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Closeness to the true value. | 98.0% - 102.0% recovery for assay. |
| Precision (Repeatability) | Agreement of results under the same conditions. | Relative Standard Deviation (RSD) ≤ 2%. |
| Precision (Intermediate) | Agreement of results under varied conditions. | Relative Standard Deviation (RSD) ≤ 2%. |
| LOD & LOQ | Lowest detectable and quantifiable amounts. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Insensitivity to small method variations. | System suitability parameters remain within limits. |
Quality control (QC) protocols are implemented alongside validated methods to ensure the continued reliability of results. This involves routine analysis of QC samples with known concentrations, the use of system suitability tests before each analytical run to verify the performance of the chromatographic system, and regular calibration and maintenance of analytical instruments.
Derivatization Strategies and Synthesis of Novel Analogs of 1 2 Difluoromethyl Phenyl Ethanone
Systemic Modification of the Phenyl Ring Substituents
The aromatic phenyl ring is a prime target for modification to influence the electronic and steric properties of the molecule. The existing difluoromethyl and acetyl groups on the ring direct the position of new substituents in electrophilic aromatic substitution reactions. Electron-withdrawing substituents, for instance, can decrease the sensitivity of other parts of the molecule, like the carbonyl group, to further electronic changes. nih.gov
Common strategies for phenyl ring modification include:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can introduce a variety of functional groups onto the phenyl ring. The position of substitution is dictated by the directing effects of the ortho-acetyl and meta-difluoromethyl groups.
Cross-Coupling Reactions: If a halogenated analog of 1-(2-(difluoromethyl)phenyl)ethanone is synthesized, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to introduce aryl, vinyl, or alkynyl groups, significantly increasing molecular complexity.
Nucleophilic Aromatic Substitution: In cases where the ring is activated with strongly electron-withdrawing groups (like a nitro group), nucleophilic substitution can be used to introduce nucleophiles such as alkoxides or amines.
Table 1: Examples of Phenyl Ring Modifications
| Reaction Type | Reagents | Potential Product Structure | Purpose of Modification |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group on the phenyl ring | Alters electronic properties; serves as a precursor for an amino group |
| Bromination | Br₂, FeBr₃ | Introduction of a bromine atom on the phenyl ring | Provides a handle for cross-coupling reactions |
| Suzuki Coupling (on brominated analog) | Arylboronic acid, Pd catalyst, base | Attachment of a new aryl group | Increases steric bulk and introduces new interaction sites |
Chemical Transformations at the Ethanone (B97240) Side Chain
The ethanone side chain provides a versatile handle for a variety of chemical transformations, allowing for significant structural diversification. The carbonyl group and the adjacent methyl group are key reactive sites.
Key transformations include:
Reduction of the Carbonyl: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). imperial.ac.uk This transformation introduces a chiral center and a hydroxyl group capable of forming hydrogen bonds. Enantioselective microbial reduction is also a powerful method for producing optically active secondary alcohols with high yields and enantiomeric excess. researchgate.net
Condensation Reactions: The methyl group of the ethanone moiety can participate in base-catalyzed aldol (B89426) or Claisen-Schmidt condensations with various aldehydes to form α,β-unsaturated ketones (chalcone-like structures). researchgate.net This extends the carbon chain and introduces conjugated systems.
Formation of Imines and Oximes: The carbonyl group can react with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to form oximes. google.com These derivatives can exhibit different biological properties and serve as intermediates for further synthesis.
Alpha-Halogenation: The methyl group can be halogenated at the alpha position under acidic or basic conditions, creating a reactive site for subsequent nucleophilic substitution reactions.
Willgerodt-Kindler Reaction: This reaction can be used to transform the acetyl group into a thioamide, which can then be hydrolyzed to a carboxylic acid or an amide, effectively rearranging the side chain.
Table 2: Examples of Ethanone Side Chain Transformations
| Transformation | Typical Reagents | Product Functional Group | Synthetic Utility |
|---|---|---|---|
| Reduction | NaBH₄ or Biocatalysts | Secondary Alcohol | Introduces chirality and hydrogen bonding capability. researchgate.net |
| Claisen-Schmidt Condensation | Aromatic aldehyde, NaOH or KOH | α,β-Unsaturated Ketone | Creates extended conjugated systems. researchgate.net |
| Oximation | Hydroxylamine hydrochloride, base | Oxime | Intermediate for Beckmann rearrangement or other heterocycle syntheses. google.com |
| Alpha-Bromination | N-Bromosuccinimide (NBS), catalyst | α-Bromo Ketone | Precursor for substitution with various nucleophiles. |
Introduction of Heterocyclic Moieties and Fused Ring Systems
Heterocyclic structures are prevalent in a vast number of biologically active compounds and can be incorporated into the this compound scaffold to generate novel analogs. tezu.ernet.in These can be appended to the core structure or fused to the existing phenyl ring.
Methods for introducing heterocyclic systems include:
Synthesis from the Ethanone Side Chain: The ethanone moiety is an excellent starting point for building various heterocyles. For example, reaction of the corresponding α,β-unsaturated ketone derivative with hydrazine (B178648) or substituted hydrazines can yield pyrazoline or pyrazole (B372694) rings. bohrium.com Similarly, reaction with guanidine (B92328) or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) or thiopyrimidine rings.
Synthesis of Fused Systems: Fused-ring systems can be constructed by first introducing appropriate functional groups onto the phenyl ring or the side chain, followed by an intramolecular cyclization reaction. nih.govorganic-chemistry.org For instance, an ortho-amino-substituted analog of this compound could undergo condensation and cyclization to form a quinoline (B57606) ring system. The synthesis of thieno[2,3-b]pyridines from functionalized pyridine-2(1H)-thiones demonstrates a strategy that could be adapted to create fused heterocycles. researchgate.net
[3+2] Cycloaddition Reactions: Difluoroacetohydrazonoyl bromides, which can be seen as related building blocks, are used in [3+2] cycloaddition reactions to construct difluoromethyl-substituted pyrazoline and pyrazole rings. bohrium.com This highlights a potential strategy for creating complex heterocyclic systems.
Functional Group Interconversions for Structural Diversity
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. solubilityofthings.comscribd.com This allows for the manipulation of reactivity and the creation of analogs that would be difficult to synthesize directly. imperial.ac.uk
For the this compound scaffold, key FGIs could include:
Ketone to Amine: The ketone can be converted to an oxime, which is then reduced to a primary amine. Alternatively, reductive amination can directly convert the ketone to a primary, secondary, or tertiary amine.
Nitro to Amine to Amide/Sulfonamide: A nitro group introduced on the phenyl ring can be readily reduced to an amine. This amine is a versatile intermediate that can be converted into a wide range of amides, sulfonamides, or ureas, or undergo diazotization to introduce other functionalities.
Alcohol to Halide/Ester: A secondary alcohol, formed by the reduction of the ketone, can be converted into an alkyl halide or sulfonate ester, which are excellent leaving groups for nucleophilic substitution reactions. ub.eduvanderbilt.edu It can also be acylated to form esters.
These interconversions dramatically expand the range of accessible analogs from a common set of key intermediates.
Design and Synthesis of Compound Libraries for Academic Screening
The creation of compound libraries based on the this compound scaffold is a systematic approach to explore the chemical space around this core structure for academic screening and drug discovery. nih.gov
The design of such a library typically involves:
Scaffold Selection: The this compound core is chosen as the central scaffold.
Identification of Diversification Points: Key points for modification are identified, such as positions on the phenyl ring (R¹) and the ethanone side chain (R²).
Library Design Strategy:
Focused Libraries: These are designed to interact with a specific biological target or target family. The choice of substituents is guided by structural information about the target or knowledge of existing ligands. nih.gov
Diverse Libraries: These aim to cover a broad region of chemical space to maximize the chances of finding a hit in a variety of screening assays. Substituents are chosen to have a wide range of steric and electronic properties. researchgate.net
Combinatorial Synthesis: Efficient synthetic routes, often using parallel synthesis techniques, are developed to combine a set of building blocks at the identified diversification points. For example, a set of substituted benzaldehydes could be reacted with this compound in a Claisen-Schmidt condensation to produce a library of chalcone-like analogs.
This systematic approach allows for the efficient generation of a large number of related compounds, facilitating the exploration of structure-activity relationships.
Exploration of Mechanistic Biological Interactions of Difluoromethyl Ketone Moieties
Theoretical Frameworks for Predicting Biological Targets and Pathways
Before extensive laboratory testing, computational methods provide a crucial first step in hypothesizing the biological targets of novel compounds like 1-(2-(Difluoromethyl)phenyl)ethanone. These in silico approaches leverage vast biological and chemical databases to predict potential protein-ligand interactions.
Key theoretical frameworks include:
Ligand-Based Methods: These approaches rely on the principle that structurally similar molecules often have similar biological activities. Techniques like 2D and 3D similarity searching compare the novel compound to libraries of molecules with known targets. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical properties of molecules with their biological activities, predicting the potency of new compounds.
Structure-Based Methods: When the three-dimensional structure of a potential protein target is known, molecular docking simulations can be employed. These methods predict the preferred orientation and binding affinity of a ligand to a protein's binding site. For electrophilic compounds like difluoromethyl ketones, covalent docking can be specifically used to model the formation of a covalent bond with a nucleophilic residue in the target's active site.
Systems Biology Approaches: These methods integrate data from genomics, proteomics, and metabolomics to predict how a compound might affect entire biological pathways or networks, rather than just a single target. By analyzing compound-induced changes in gene expression or protein levels, these frameworks can suggest mechanisms of action and potential off-target effects.
In Vitro Enzyme Inhibition Studies: Mechanistic Aspects
Difluoromethyl and trifluoromethyl ketones are well-documented as potent inhibitors of various hydrolytic enzymes, particularly serine and cysteine proteases, as well as esterases like acetylcholinesterase. researchgate.netnih.govnih.gov The enhanced electrophilicity of the fluorinated ketone facilitates nucleophilic attack by an active site serine or cysteine residue. This typically results in the formation of a stable, yet often reversible, hemiketal or hemithioketal adduct, which mimics the tetrahedral transition state of the natural enzymatic reaction. nih.gov
Understanding the kinetics of enzyme inhibition is fundamental to characterizing the mechanism and potency of an inhibitor. Various methodologies are employed to elucidate the interactions between an enzyme and a difluoromethyl ketone-containing compound.
Steady-State Kinetics: Initial reaction rates are measured at varying substrate and inhibitor concentrations. Plotting this data, for instance using a Lineweaver-Burk plot, helps to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Determination of Inhibition Constants: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%. While widely used, it is dependent on experimental conditions. The inhibition constant (Kᵢ) is a more absolute measure of binding affinity. For reversible inhibitors, Kᵢ can be calculated from IC₅₀ values using equations like the Cheng-Prusoff equation.
Slow-Binding Inhibition: Fluorinated ketones often exhibit "slow-binding" kinetics, where the equilibrium between the enzyme and inhibitor is not reached instantaneously. nih.govnih.gov This time-dependent inhibition is characterized by an initial weak binding event followed by a slower isomerization to a more tightly bound complex, such as the formation of the hemiketal adduct. Kinetic analysis of slow-binding inhibitors involves monitoring the progress of the reaction over time to determine both the initial binding affinity and the rates of isomerization.
| Parameter | Description | Significance |
|---|---|---|
| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vₘₐₓ. | Indicates the affinity of the enzyme for its substrate. |
| Vₘₐₓ (Maximum Velocity) | The maximum rate of the enzyme-catalyzed reaction. | Proportional to the enzyme concentration. |
| IC₅₀ (Half-Maximal Inhibitory Concentration) | Concentration of inhibitor required to reduce enzyme activity by 50%. | A common measure of inhibitor potency; dependent on assay conditions. |
| Kᵢ (Inhibition Constant) | The dissociation constant for the enzyme-inhibitor complex. | An intrinsic measure of inhibitor affinity; lower Kᵢ indicates higher potency. |
| kₒₙ / kₒff | Association (kₒₙ) and dissociation (kₒff) rate constants. | Describe the kinetics of inhibitor binding and release, particularly important for slow-binding inhibitors. |
Elucidating the three-dimensional structure of an inhibitor bound to its target enzyme is crucial for understanding the basis of its potency and selectivity.
Theoretical Modeling: As mentioned, molecular docking can predict the binding pose of a difluoromethyl ketone within an enzyme's active site. Computational studies can model the formation of a covalent hemithioketal adduct between the ketone's carbonyl carbon and the sulfur atom of a cysteine residue. researchgate.net Molecular dynamics (MD) simulations can further explore the stability of this complex and the conformational changes in the enzyme that accompany inhibitor binding. nih.gov
Co-crystallization and X-ray Crystallography: The most definitive method for determining the structural basis of binding is to co-crystallize the target enzyme with the inhibitor and determine its structure using X-ray crystallography. This technique provides atomic-level detail of the interactions, confirming the formation of covalent adducts and revealing key hydrogen bonds, halogen bonds, and hydrophobic interactions that contribute to binding affinity. nih.gov For example, in silico studies of a dipeptidyl difluoromethyl ketone inhibitor of a coronavirus main protease suggested that the two fluorine atoms could establish halogen bonds with residues in the binding pocket. researchgate.net
Receptor Binding Assays: Methodological Considerations and Ligand-Receptor Interaction Hypotheses
Beyond enzymes, compounds containing difluoromethyl ketone moieties may also interact with other protein targets, such as G-protein coupled receptors (GPCRs) or ion channels. Receptor binding assays are essential tools for identifying and quantifying these interactions. revvity.com For instance, certain novel difluoromethyl ketones have been identified as potent agonists for the GABA-B receptor. nih.gov
These assays typically measure the displacement of a labeled ligand (e.g., a radiolabeled or fluorescently tagged molecule) from a receptor by the test compound. nih.govlabome.com
Methodological Considerations: Key considerations in developing a robust binding assay include the choice of receptor source (e.g., cell membranes, purified protein), the selection of a suitable labeled ligand, and optimization of assay conditions (incubation time, temperature, buffer composition) to ensure equilibrium is reached. nih.gov It is also critical to distinguish between specific binding to the target receptor and non-specific binding to other components of the assay.
Ligand-Receptor Interaction Hypotheses: The difluoromethyl ketone group can participate in various non-covalent interactions within a receptor binding pocket, including hydrogen bonding and dipole-dipole interactions. Furthermore, the hydrated gem-diol form of the ketone could act as a transition-state mimic, potentially stabilizing a particular receptor conformation. olemiss.edu If a nucleophilic residue is present in the binding site, the formation of a reversible covalent adduct is also a possibility, leading to high-affinity binding.
| Assay Type | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Radioligand Binding Assay (Filtration) | A radiolabeled ligand competes with the test compound for receptor binding. Bound and free ligands are separated by filtration. merckmillipore.com | High sensitivity, robust, well-established. labome.com | Requires handling of radioactive materials, generates radioactive waste. labome.comresearchgate.net |
| Scintillation Proximity Assay (SPA) | Receptors are bound to scintillant-coated beads. Only radioligand bound to the receptor is close enough to produce a signal. No separation step needed. nih.gov | Homogeneous ("mix-and-measure") format, amenable to high-throughput screening. | Potential for assay interference, requires radiolabeling. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand upon binding to a larger receptor molecule. | Non-radioactive, homogeneous format. | Lower sensitivity for large receptors, potential for interference from fluorescent compounds. labome.com |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. | Label-free, provides real-time kinetic data (kₒₙ, kₒff). labome.com | Requires immobilization of the receptor which may affect its conformation; lower throughput. researchgate.net |
Cellular Pathway Modulation: Investigating Upstream Signaling Events in Model Systems
The interaction of a small molecule with its primary target(s) initiates a cascade of downstream events known as cellular signaling pathways. Electrophilic compounds, a class that includes difluoromethyl ketones, are known to modulate various signaling pathways, often by reacting with reactive cysteine residues on key signaling proteins. Ketone bodies themselves have been shown to act as signaling molecules that can modulate oxidative stress responses and other metabolic pathways. mdpi.com
By treating model cell systems (e.g., cultured human cells) with a compound like this compound, researchers can investigate its effects on these pathways. Techniques such as Western blotting or ELISA can be used to measure changes in the phosphorylation state (activation) of key signaling proteins like kinases in the MAPK or PI3K/Akt pathways. Reporter gene assays can be used to quantify the activation of transcription factors (e.g., NF-κB, Nrf2) that control inflammatory and antioxidant responses. These studies help to build a comprehensive picture of the compound's mechanism of action at a cellular level.
Application of Chemoinformatics and Computational Biology for Target Identification and Probe Design
Chemoinformatics and computational biology are indispensable for modern drug discovery and chemical biology. taylorfrancis.com For a novel compound with an interesting but uncharacterized biological activity, these tools can help identify its molecular target(s) and aid in the design of chemical probes to study biological pathways.
Target Identification: Virtual screening or "target fishing" is a prominent application. The structure of the compound of interest is used to search databases of known protein structures, with docking algorithms scoring the most likely binding partners. Another approach involves comparing the gene or protein expression profile of cells treated with the compound to a database of profiles from cells treated with compounds of known mechanism (e.g., the Connectivity Map). A match can suggest a similar mechanism of action and therefore a likely target.
Probe Design: Once a putative target is identified, chemoinformatic tools can guide the design of more potent and selective derivatives. By analyzing the predicted binding mode, chemists can suggest modifications to the original molecule to enhance its interaction with the target. These optimized molecules can then be used as chemical probes to selectively modulate the target's activity in cells or organisms, helping to elucidate its biological function.
Investigation of Antimicrobial Mechanisms at the Molecular Level (excluding efficacy/safety)
The antimicrobial potential of compounds containing a difluoromethyl ketone moiety can be largely attributed to their ability to act as potent enzyme inhibitors. At the molecular level, the primary mechanism involves the covalent interaction with key microbial enzymes, particularly proteases, which are essential for various cellular functions and virulence.
The carbon atom of the carbonyl group in a difluoromethyl ketone is rendered highly electrophilic by the strong electron-withdrawing effect of the adjacent difluoromethyl group. unimi.itunime.it This enhanced electrophilicity makes it a prime target for nucleophilic attack by amino acid residues within the active sites of enzymes. nih.gov
In the context of antimicrobial action, this moiety can target microbial serine or cysteine proteases. The mechanism of inhibition typically proceeds as follows:
Initial Binding: The inhibitor molecule first binds non-covalently to the active site of the target enzyme, guided by various intermolecular forces.
Nucleophilic Attack: A nucleophilic residue in the enzyme's active site, such as the hydroxyl group of a serine or the thiol group of a cysteine, attacks the electrophilic carbonyl carbon of the difluoromethyl ketone.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral hemiacetal or hemithioketal adduct. nih.govresearchgate.net This intermediate mimics the transition state of the natural substrate hydrolysis reaction, leading to tight binding. mdpi.com
Inhibition: The formation of this stable covalent adduct effectively blocks the active site, preventing the enzyme from binding to its natural substrate and carrying out its catalytic function. This disruption of essential enzymatic processes ultimately contributes to the antimicrobial effect.
While some fluorinated ketones can act as irreversible inhibitors by forming a stable covalent bond, difluoromethyl ketones often act as reversible covalent inhibitors. nih.govresearchgate.net The stability of the formed adduct determines the nature and duration of the inhibition. This targeted inhibition of crucial microbial enzymes represents a key molecular mechanism for the antimicrobial activity of compounds bearing a difluoromethyl ketone moiety.
Table 1: Mechanistic Details of Difluoromethyl Ketone Interactions with Biological Targets
| Interaction Step | Description | Key Molecular Features |
|---|---|---|
| Enzyme Recognition | The compound binds to the active site of a target enzyme. | Shape complementarity and non-covalent interactions. |
| Nucleophilic Attack | A key amino acid residue (e.g., Serine, Cysteine) in the active site attacks the carbonyl carbon. | Highly electrophilic carbonyl carbon due to the electron-withdrawing difluoromethyl group. |
| Adduct Formation | A covalent hemiacetal or hemithioketal intermediate is formed. | Tetrahedral geometry mimicking the enzyme's transition state. |
| Enzyme Inhibition | The active site is blocked, preventing substrate binding and catalysis. | The stability of the covalent adduct determines the reversibility of inhibition. |
Utility as Chemical Biology Probes and Research Tools (e.g., ¹⁹F NMR probes)
The unique properties of the fluorine atom make compounds like "this compound" valuable as chemical biology probes, particularly for studies involving ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
The ¹⁹F nucleus possesses several advantageous properties for NMR studies:
High Natural Abundance: The ¹⁹F isotope has a natural abundance of 100%. nih.gov
High Gyromagnetic Ratio: This leads to high sensitivity, comparable to that of ¹H NMR. nih.govresearchgate.net
Large Chemical Shift Range: The chemical shift of ¹⁹F is highly sensitive to the local chemical and electronic environment, providing a wide spectral window that minimizes signal overlap. nih.govnih.gov
Absence in Biological Systems: Fluorine is virtually absent in most biological systems, meaning that ¹⁹F NMR spectra of labeled molecules are free from background signals. researchgate.netcfplus.cz
These characteristics make ¹⁹F NMR an excellent tool for studying protein-ligand interactions, conformational changes in proteins, and enzyme kinetics. researchgate.netresearchgate.net A compound containing a difluoromethyl ketone moiety can be used as a ¹⁹F NMR probe in several ways:
Monitoring Ligand Binding: When a fluorinated ligand like "this compound" binds to a target protein, the change in the local environment around the difluoromethyl group will cause a shift in the ¹⁹F NMR signal. nih.gov This allows for the detection and characterization of binding events.
Investigating Enzyme Inhibition: The formation of a covalent adduct between a difluoromethyl ketone inhibitor and an enzyme can be directly observed by ¹⁹F NMR. nih.gov The chemical shift of the fluorine atoms in the adduct will be different from that in the free inhibitor, providing direct evidence of the inhibitory mechanism.
Probing Protein Conformation: Changes in protein conformation can alter the local environment of a bound fluorinated probe, leading to changes in its ¹⁹F NMR spectrum. This can be used to study protein dynamics and allosteric regulation.
The trifluoromethyl group in trifluoromethyl ketones has been effectively used as a ¹⁹F NMR tag for such studies due to the signal amplification from three equivalent fluorine nuclei. nih.gov Similarly, the difluoromethyl group in "this compound" can serve as a sensitive reporter on its molecular environment.
Table 2: Properties and Applications of ¹⁹F NMR Probes
| Property | Advantage for NMR Studies | Application in Chemical Biology |
|---|---|---|
| High Sensitivity | Allows for the detection of low concentrations of the probe. | Studying high-affinity protein-ligand interactions. |
| Large Chemical Shift Dispersion | Minimizes signal overlap and provides high-resolution data. | Distinguishing between different binding modes or conformational states. |
| Sensitivity to Environment | The ¹⁹F chemical shift is a sensitive reporter of the local electronic and steric environment. | Detecting subtle changes in protein structure upon ligand binding or mutation. |
| Bio-orthogonality | No background signal from endogenous molecules. | Clear and unambiguous detection of the labeled molecule in complex biological samples. |
Advanced Applications of 1 2 Difluoromethyl Phenyl Ethanone in Chemical Sciences
Role as a Versatile Building Block in Complex Organic Synthesis
1-(2-(Difluoromethyl)phenyl)ethanone is a prime example of a versatile chemical building block, a foundational molecular unit from which more complex structures are assembled. nbinno.com Its utility stems from the presence of two distinct reactive sites: the acetyl group and the difluoromethylphenyl moiety. The ketone can undergo a vast array of classical transformations, including nucleophilic addition, condensation reactions, and alpha-functionalization, while the aromatic ring can be subjected to electrophilic or nucleophilic substitution, depending on the reaction conditions.
This dual reactivity allows for the sequential or orthogonal introduction of new functional groups, enabling the construction of elaborate molecular architectures. For instance, the ketone provides a handle for building carbon-carbon and carbon-heteroatom bonds, serving as a precursor for the synthesis of alcohols, imines, enamines, and heterocyclic systems like pyrazoles and indoles. Difluoromethyl ketones, as a class, are recognized for their significant potential as building blocks for the design of novel drugs and materials. brighton.ac.uk The presence of the difluoromethyl group on the phenyl ring imparts unique electronic properties and conformational constraints that can be leveraged to fine-tune the characteristics of the final target molecule. sigmaaldrich.com
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents & Conditions | Resulting Functional Group/Scaffold |
|---|---|---|
| Reduction | NaBH₄, MeOH | 1-(2-(Difluoromethyl)phenyl)ethanol |
| Reductive Amination | R-NH₂, NaBH(OAc)₃ | N-Alkyl-1-(2-(difluoromethyl)phenyl)ethanamine |
| Wittig Reaction | Ph₃P=CH₂, THF | 1-(Difluoromethyl)-2-(prop-1-en-2-yl)benzene |
| Condensation | Hydrazine (B178648) (H₂NNH₂), Acid/Base | 3-(2-(Difluoromethyl)phenyl)-5-methyl-1H-pyrazole |
| Fischer Indole Synthesis | Phenylhydrazine, Polyphosphoric Acid | 2-(2-(Difluoromethyl)phenyl)-1-methyl-1H-indole |
| Alpha-Halogenation | NBS, AIBN | 2-Bromo-1-(2-(difluoromethyl)phenyl)ethan-1-one |
This table represents plausible synthetic transformations based on established organic chemistry principles for acetophenones.
Applications in Materials Chemistry and Polymer Science (e.g., monomers, functional materials)
While specific research detailing the use of this compound as a monomer is limited, the broader class of fluorinated compounds plays a crucial role in materials science. Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are renowned for their high thermal stability, chemical inertness, and low surface energy. sigmaaldrich.com The introduction of fluorine-containing moieties like the difluoromethylphenyl group into polymer backbones or as functional side chains can be used to impart desirable properties such as hydrophobicity, thermal resistance, and specific optical or electronic characteristics.
This compound could potentially serve as a precursor for functional monomers. For example, transformation of the acetyl group into a polymerizable functional group, such as a vinyl or acrylate moiety, would allow for its incorporation into polymer chains. The resulting polymers would feature pendant difluoromethylphenyl groups, which could enhance the material's thermal stability and create surfaces with low energy and unique wettability. In the field of organic electronics, the strong electron-withdrawing nature of the difluoromethyl group could be exploited to tune the electronic properties of conjugated polymers or small molecules used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Contributions to Agrochemical Research as Chemical Precursors
The application of this compound as a precursor in agrochemical synthesis is one of its most significant contributions. Many modern fungicides and insecticides contain fluorinated heterocyclic cores, which are critical for their biological activity. ccspublishing.org.cn A prominent example is the class of succinate dehydrogenase inhibitor (SDHI) fungicides, which often feature a pyrazole-carboxamide scaffold.
The fungicide Benzovindiflupyr, for instance, contains a key 3-(difluoromethyl)-1-methyl-1H-pyrazole core. ccspublishing.org.cn This heterocyclic system is readily synthesized from 1,3-dicarbonyl precursors and a hydrazine source. This compound can be converted into the necessary 1,3-dicarbonyl intermediate (a β-ketoester) via a Claisen condensation with a reagent like diethyl carbonate. Subsequent reaction with methylhydrazine would lead to the formation of the desired difluoromethyl-substituted pyrazole (B372694) ring system, a crucial intermediate for the final agrochemical product. This synthetic pathway highlights the direct utility of this compound as a building block for high-value agricultural products.
Table 2: Proposed Synthesis of Agrochemical Intermediate from this compound
| Step | Starting Material | Reagents | Intermediate/Product | Application |
|---|---|---|---|---|
| 1 | This compound | 1. Strong Base (e.g., NaH) 2. Diethyl carbonate | Ethyl 3-(2-(difluoromethyl)phenyl)-3-oxopropanoate | β-Ketoester Intermediate |
| 2 | Ethyl 3-(2-(difluoromethyl)phenyl)-3-oxopropanoate | Methylhydrazine (CH₃NHNH₂) | 5-(2-(Difluoromethyl)phenyl)-1-methyl-1H-pyrazol-3(2H)-one | Key Pyrazole Scaffold |
| 3 | 5-(2-(Difluoromethyl)phenyl)-1-methyl-1H-pyrazol-3(2H)-one | Further steps (e.g., chlorination, oxidation) | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | Precursor for fungicides like Benzovindiflupyr ccspublishing.org.cn |
This table outlines a plausible synthetic route based on established pyrazole synthesis methodologies and known agrochemical structures.
Utility in Ligand Design for Organometallic Catalysis
The development of sophisticated ligands is central to advancing the field of transition-metal catalysis. Ligands are crucial for modulating the steric and electronic environment of a metal center, thereby controlling the catalyst's activity, selectivity, and stability. Acetophenone (B1666503) derivatives are valuable starting materials for certain classes of privileged ligands, such as phosphines.
A well-documented approach involves the Fischer indole synthesis, which couples an arylhydrazine with a ketone to produce an indole scaffold. orgsyn.org By reacting this compound with (2-(dicyclohexylphosphino)phenyl)hydrazine, a novel indolylphosphine ligand bearing a difluoromethylphenyl group could be synthesized. The electron-withdrawing difluoromethyl group would significantly alter the electronic properties of the phosphine ligand compared to its non-fluorinated analogues. This electronic tuning can have a profound impact on the efficacy of palladium-catalyzed cross-coupling reactions, potentially enabling challenging transformations or allowing for lower catalyst loadings. orgsyn.org The modularity of this synthesis allows for the creation of a library of fluorinated ligands for catalyst screening and optimization.
Development of Advanced Reagents and Methodologies Based on its Structure
While this compound is typically viewed as a building block rather than a reagent itself, its synthesis and reactivity are intertwined with the development of advanced fluorination and difluoromethylation methodologies. The creation of molecules like this relies on the availability of effective reagents that can introduce the CHF2 group onto an aromatic ring or build the ring system around a difluoromethyl-containing precursor.
The study of such compounds informs the development of new synthetic strategies. For example, challenges associated with the synthesis of difluoromethyl ketones have spurred the creation of novel methods, such as the one-pot difluorination/fragmentation of 1-trifluoromethyl-1,3-diketones. brighton.ac.uk Furthermore, the unique reactivity of the C-F bonds in the difluoromethyl group can be exploited. Under certain conditions, fluorinated compounds can serve as precursors for generating reactive species like difluorocarbene, opening pathways to advanced fluorination chemistry. nbinno.com The knowledge gained from synthesizing and manipulating this compound contributes to the broader toolbox of synthetic organic chemistry, enabling the construction of an ever-increasing range of complex fluorinated molecules.
Future Research Directions and Emerging Paradigms for 1 2 Difluoromethyl Phenyl Ethanone Research
Development of Sustainable and Eco-Friendly Synthetic Routes
The development of sustainable and eco-friendly synthetic methodologies is paramount for the future production of 1-(2-(difluoromethyl)phenyl)ethanone. A significant area of focus is the advancement of photoredox catalysis, which utilizes visible light to drive chemical reactions, offering a greener alternative to traditional methods that often require harsh conditions. nih.govrsc.org These reactions can be performed under mild conditions, such as using natural sunlight at ambient temperatures, which enhances compatibility with various functional groups. acs.org Research into photocatalytic systems for difluoromethylation is a powerful strategy for constructing C-CF2H bonds, with an emphasis on developing reactions that use easily accessible and less toxic radical donors. rsc.orgresearchgate.net
Another promising avenue is the exploration of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. This approach drastically reduces the ecological footprint by eliminating hazardous solvents. rsc.org Furthermore, the use of continuous flow chemistry presents an opportunity for safer, more efficient, and scalable synthesis. Flow chemistry can enable the use of reagents like fluoroform (CHF3), a highly atom-efficient but less reactive difluoromethyl source, by allowing precise control over reaction parameters.
The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will continue to guide the development of new synthetic routes. This includes exploring novel catalytic systems that minimize waste and energy consumption. The goal is to create synthetic pathways that are not only efficient and high-yielding but also environmentally responsible.
| Synthesis Strategy | Key Advantages | Potential Reagents/Catalysts |
| Photoredox Catalysis | Mild reaction conditions, use of visible light, high functional group tolerance. nih.govacs.org | Ruthenium or Iridium-based photocatalysts, organic dyes. nih.gov |
| Mechanochemistry | Solvent-free or minimal solvent use, reduced waste, enhanced safety. rsc.org | Ball milling techniques. |
| Flow Chemistry | Precise control of reaction conditions, enhanced safety, scalability, use of gaseous reagents. | Microreactors, automated synthesis systems. |
| Green Catalysis | High atom economy, reduced energy consumption, use of non-toxic catalysts. | Earth-abundant metal catalysts, biocatalysis. |
Harnessing Artificial Intelligence and Machine Learning for Compound Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical synthesis and compound design. beilstein-journals.orgnih.gov For this compound and its derivatives, these computational tools can accelerate the discovery of novel compounds with desired properties and optimize the conditions for their synthesis. duke.edubeilstein-journals.org
ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including identifying optimal catalysts, solvents, and temperature conditions with minimal experimental input. beilstein-journals.orgduke.edu This predictive power can significantly reduce the number of experiments needed, saving time, resources, and minimizing waste. For instance, ML models can navigate complex reaction landscapes to predict high-yielding conditions for fluorination reactions, a notoriously challenging area of synthesis. acs.org
In the realm of compound design, computational methods are crucial for understanding the effects of fluorination on molecular properties. nih.govacs.org AI can be used to design novel derivatives of this compound with enhanced biological activity or improved physicochemical properties. By simulating protein-ligand interactions, for example, researchers can rationally design molecules with higher binding affinities and selectivities. nih.gov Quantum chemical calculations can uncover entirely new reaction pathways for creating valuable fluorinated compounds. hokudai.ac.jp The integration of high-throughput experimentation with ML offers a powerful approach to rapidly screen and optimize reaction conditions, leading to the automated discovery of new synthetic routes. beilstein-journals.org
| AI/ML Application | Objective | Potential Impact |
| Reaction Optimization | Predict optimal reaction conditions (catalyst, solvent, temperature, etc.). beilstein-journals.orgduke.edu | Reduced experimental workload, faster process development, minimized waste. duke.edu |
| Compound Design | Design novel derivatives with enhanced properties (e.g., biological activity, solubility). nih.gov | Accelerated drug discovery, development of new materials. |
| Reaction Prediction | Foresee the outcome and yield of unknown reactions. beilstein-journals.org | De-risking of synthetic routes, discovery of novel transformations. hokudai.ac.jp |
| Mechanistic Insight | Elucidate complex reaction mechanisms through computational analysis. | Deeper understanding of reactivity, rational catalyst design. |
Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies
A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new ones. Advanced spectroscopic and imaging techniques are becoming indispensable tools for probing the intricate details of chemical transformations in real time. For reactions involving the synthesis or modification of this compound, these techniques can provide unprecedented insight into transient intermediates and transition states.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is exceptionally powerful for studying organofluorine compounds. rsc.orgbiophysics.org Its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus allow for the precise monitoring of reaction progress and the identification of fluorinated intermediates, even in complex mixtures. rsc.orgnih.govrsc.org Advanced multidimensional NMR techniques can establish correlations between ¹⁹F, ¹H, and ¹³C nuclei, enabling the unambiguous structural elucidation of molecules without the need for separation. nih.govnumberanalytics.com This is invaluable for mechanistic studies where intermediates may be short-lived or present in low concentrations.
In addition to NMR, techniques such as in-situ infrared (IR) spectroscopy and Raman spectroscopy can provide real-time information about changes in bonding and functional groups as a reaction proceeds. For biological applications, advanced imaging techniques like Positron Emission Tomography (PET) are crucial. numberanalytics.com By labeling derivatives of this compound with the positron-emitting isotope ¹⁸F, researchers can visualize the distribution and activity of these molecules in vivo. nih.govlupinepublishers.comnih.gov This provides a powerful method for studying biological processes and for the development of new diagnostic agents.
| Technique | Information Gained | Application in Research |
| ¹⁹F NMR Spectroscopy | Structural elucidation, reaction monitoring, kinetic analysis, identification of intermediates. rsc.orgbiophysics.org | Mechanistic studies of fluorination reactions, quality control of synthesis. researchgate.net |
| Multidimensional NMR (HCF) | Correlation of ¹⁹F, ¹H, and ¹³C nuclei for unambiguous structure determination. nih.gov | Analysis of complex reaction mixtures, characterization of novel compounds. |
| In-situ IR/Raman Spectroscopy | Real-time monitoring of functional group transformations. | Kinetic analysis, identification of reaction endpoints. |
| Positron Emission Tomography (PET) | In vivo visualization of molecular distribution and biological activity. numberanalytics.comlupinepublishers.com | Development of diagnostic imaging agents, pharmacokinetic studies. |
Exploration of Underexplored Reactivity and Transformative Chemistry
While the difluoromethyl group and the ketone functionality are well-known, their combination in the specific structural context of this compound presents opportunities for exploring novel and transformative chemical reactions. Future research will likely focus on leveraging the unique electronic properties of this compound to achieve unprecedented chemical transformations.
One area of significant interest is the selective C-H functionalization of the aromatic ring. acs.org Developing catalytic systems that can selectively activate and functionalize the C-H bonds at positions other than the ortho-position (e.g., meta or para) would provide rapid access to a diverse range of derivatives. nih.gov Palladium-catalyzed cross-coupling reactions have already shown promise for the α-arylation of α,α-difluoroketones, and expanding the scope of these reactions to include other coupling partners could yield a wide array of novel structures. acs.orgpsu.edu
The ketone moiety itself is a versatile handle for further chemical modification. The direct deprotonative functionalization of the α,α-difluoromethyl group can generate a difluoroenolate intermediate, which can then react with various electrophiles to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net Furthermore, photoredox catalysis opens up new avenues for radical-based transformations. researchgate.netgre.ac.ukmdpi.com For example, visible-light-mediated reactions could enable the difluoromethylation of various organic substrates using this compound or its derivatives as building blocks. rsc.orggre.ac.uk These transformative reactions will be key to unlocking the full synthetic potential of this compound.
| Reaction Class | Description | Potential Products |
| Remote C-H Functionalization | Catalytic activation and modification of C-H bonds on the phenyl ring distant from the existing substituents. nih.gov | Isomerically pure, polysubstituted aromatic ketones. |
| Palladium-Catalyzed Cross-Coupling | Formation of new C-C bonds at the α-position to the ketone. acs.orgpsu.edu | α-Aryl, α-vinyl, or α-alkynyl difluoromethyl ketones. |
| Deprotonative Functionalization | Generation of a difluoroenolate for reaction with electrophiles. researchgate.net | α,α-Difluoro-β-hydroxy ketones and related structures. |
| Photoredox-Mediated Reactions | Generation and reaction of radical species under visible light irradiation. rsc.orggre.ac.uk | Novel difluoromethylated compounds via radical addition or substitution. |
Opportunities in Targeted Chemical Probe Development for Fundamental Research
The unique properties of fluorinated ketones make them highly attractive for the development of chemical probes to study biological systems. mdpi.com Specifically, peptidyl fluoromethyl ketones (FMKs) have been established as effective covalent inhibitors of proteases, a class of enzymes implicated in numerous diseases. mdpi.comnih.gov The electrophilic nature of the fluorinated ketone allows it to react with nucleophilic residues (such as cysteine or serine) in the active site of these enzymes, leading to irreversible inhibition. nih.gov
Derivatives of this compound could serve as the core scaffold for a new class of activity-based probes (ABPs). nih.gov An ABP is a small molecule that covalently binds to the active form of an enzyme, allowing for its detection and quantification. nih.gov By attaching a reporter tag (such as a fluorophore or a biotin (B1667282) handle) to a this compound-based warhead, researchers could develop probes to selectively label and identify specific enzymes in complex biological samples. nih.gov
These targeted chemical probes would be invaluable tools for fundamental research, enabling the study of enzyme function, the identification of new drug targets, and the screening of potential therapeutic agents. mdpi.com For example, fluorogenic probes, which become fluorescent upon reaction with their target enzyme, allow for the real-time monitoring of enzyme activity in living cells. researchgate.net The development of selective and potent probes based on the this compound scaffold represents a significant opportunity to advance our understanding of cellular processes and disease mechanisms.
| Probe Type | Mechanism of Action | Research Application |
| Activity-Based Probe (ABP) | Covalent modification of the active site of a target enzyme. nih.gov | Enzyme profiling, target identification and validation, inhibitor screening. nih.gov |
| Fluorogenic Probe | Becomes fluorescent upon enzymatic reaction. researchgate.net | Real-time imaging of enzyme activity in living cells, high-throughput screening. |
| Affinity-Based Probe | Non-covalent binding to a target protein. | Target engagement studies, proteomics. |
| Photoaffinity Probe | Covalently crosslinks to the target upon photoactivation. | Mapping protein-ligand interactions, identifying binding sites. |
Q & A
Q. What are the common synthetic routes for 1-(2-(difluoromethyl)phenyl)ethanone, and how are reaction conditions optimized?
Methodological Answer:
- Friedel-Crafts Acylation : React 2-(difluoromethyl)benzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC and optimize temperature (typically 0–50°C) to balance yield and side reactions .
- Difluoromethylation : Introduce the difluoromethyl group via nucleophilic substitution using sodium 2-chloro-2,2-difluoroacetate (ClCF₂COONa) in DMF with Cs₂CO₃ as a base. Gas evolution requires an oil bubbler setup .
- Intermediate Halogenation : Start with 2-chloroacetophenone derivatives and perform fluorination using KF or AgF in polar aprotic solvents (e.g., DMSO) at elevated temperatures (80–120°C) .
Q. Key Optimization Parameters :
- Catalyst loading (10–20 mol% for Lewis acids).
- Solvent polarity (toluene for Friedel-Crafts; DMF for difluoromethylation).
- Reaction time (6–24 hours, depending on method).
Q. How is structural characterization of this compound performed?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Use SHELX programs for refinement. Key metrics: R-factor <5%, bond length/angle deviations <0.02 Å/2° .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with m/z accuracy <5 ppm .
Validation : Cross-reference experimental data with computational predictions (e.g., ACD/Labs Percepta for logP, boiling point) .
Advanced Research Questions
Q. How can researchers address challenges in isolating and purifying this compound?
Methodological Answer:
- Chromatography : Use silica gel columns with hexane/ethyl acetate (4:1 to 1:1 gradient). For polar byproducts, employ reverse-phase HPLC (C18 column, acetonitrile/water) .
- Crystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal lattice formation. Monitor supersaturation levels to avoid oiling out .
- Distillation : For thermally stable batches, use short-path distillation under reduced pressure (1–5 mmHg) to isolate the acetylated product .
Q. Common Pitfalls :
- Hydrolytic degradation of CF₂H in aqueous conditions.
- Column bleeding due to residual Lewis acids; pre-wash silica with 5% Et₃N in hexane .
Q. How should contradictory spectroscopic data during structural elucidation be resolved?
Methodological Answer:
- Step 1 : Confirm sample purity via HPLC (≥95% purity threshold).
- Step 2 : Replicate experiments under controlled conditions (e.g., dry solvents, inert atmosphere) to rule out moisture/oxygen artifacts .
- Step 3 : Use advanced NMR techniques:
- Step 4 : Compare with computational models (DFT for NMR chemical shifts; Gaussian09 with B3LYP/6-311++G** basis set) .
Case Study : Discrepancies in CF₂H chemical shifts may arise from solvent polarity; validate in CDCl₃ vs. DMSO-d₆ .
Q. What strategies are effective in evaluating the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cytotoxicity Screening :
- ADME Profiling :
Data Interpretation : Correlate CF₂H electronic effects (σₚ values) with bioactivity trends .
Q. How does the difluoromethyl group influence reactivity in further derivatization?
Methodological Answer:
- Electronic Effects : CF₂H is electron-withdrawing (-I effect), deactivating the phenyl ring toward electrophilic substitution. Direct nitration/sulfonation requires harsh conditions (HNO₃/H₂SO₄, 100°C) .
- Nucleophilic Substitution : Replace acetyl group via Claisen-Schmidt condensation with aryl aldehydes (e.g., 4-bromobenzaldehyde) in NaOH/EtOH .
- Stability Considerations :
Case Study : Difluoromethyl enhances metabolic resistance compared to CH₃ analogs, as shown in microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
